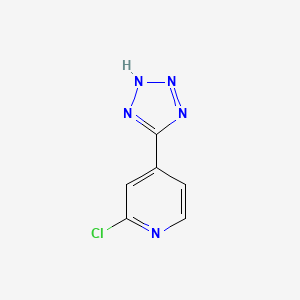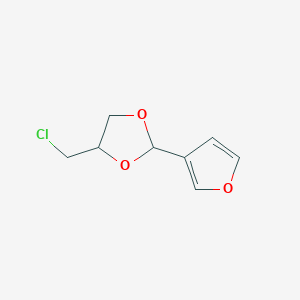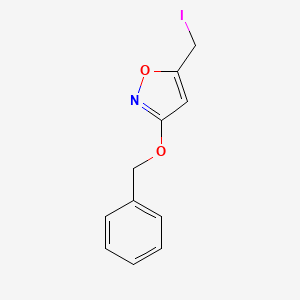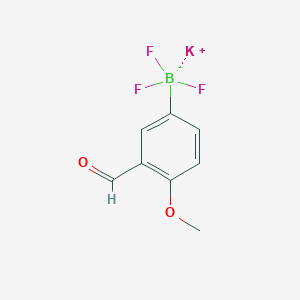
Potassium 3-formyl-4-methoxyphenyltrifluoroborate
Descripción general
Descripción
Potassium 3-formyl-4-methoxyphenyltrifluoroborate is a biochemical compound used for proteomics research . Its molecular formula is C8H7BF3O2•K .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: H3COC6H4BF3·K . The molecular weight of the compound is 214.03 .Chemical Reactions Analysis
Potassium trifluoroborates, including this compound, are a special class of organoboron reagents. They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 178-183 °C .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including potassium 3-formyl-4-methoxyphenyltrifluoroborate, are extensively used in cross-coupling reactions. These reactions are pivotal in the synthesis of complex molecules. For instance, potassium aryltrifluoroborates have been cross-coupled with aryl and heteroaryl chlorides in aqueous media, catalyzed by oxime-derived palladacycles, under phosphine-free conditions. This method affords the corresponding biphenyls and demonstrates the utility of these compounds in organic synthesis (Alacid & Nájera, 2008).
Novel Material Synthesis
The synthesis of novel alkali metal salts with designable aryltrifluoroborate anions showcases another research application. This approach has yielded nearly 40 novel alkali metal salts, contributing significantly to the fields of molten salt chemistry, ionic liquid chemistry, and electrochemistry. These salts exhibit lower melting points than simple inorganic alkali halide salts due to weaker interactions between the alkali metal cations and the aryltrifluoroborate anions (Iwasaki et al., 2016).
Asymmetric Conjugate Arylation
Potassium aryltrifluoroborates are also employed in asymmetric conjugate arylation reactions. These reactions have been used to introduce 2-methoxyaryl groups at the β-position of α,β-unsaturated carbonyl compounds with high enantioselectivity and yield. This showcases the compound's utility in creating synthetically useful asymmetric molecules (Ming & Hayashi, 2016).
Catalysis and Green Chemistry
Research into potassium organotrifluoroborates in rhodium-catalyzed asymmetric 1,4-additions to enones has demonstrated the compound's role in catalysis and green chemistry. This reaction affords 1,4-adducts with high yields and enantioselectivities, highlighting the sensitivity of the reaction to various parameters and the potential for efficient synthesis of chiral molecules (Pucheault et al., 2002).
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Potassium 3-formyl-4-methoxyphenyltrifluoroborate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in Suzuki Cross-Coupling reactions, where it acts as a potent boronic acid surrogate . This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis. The nature of these interactions involves the formation of stable complexes with enzymes and proteins, facilitating the desired biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, it can modulate metabolic pathways, impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, its role in Suzuki Cross-Coupling reactions involves the formation of stable complexes with boronic acids, facilitating the coupling process . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes . Toxicity studies have indicated that high doses of the compound can cause adverse effects on cellular and organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in Suzuki Cross-Coupling reactions highlights its importance in organic synthesis, where it facilitates the formation of carbon-carbon bonds . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s activity and function, determining its overall impact on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular components, determining its role in biochemical reactions and cellular processes.
Propiedades
IUPAC Name |
potassium;trifluoro-(3-formyl-4-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNAHZGXDZRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)C=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


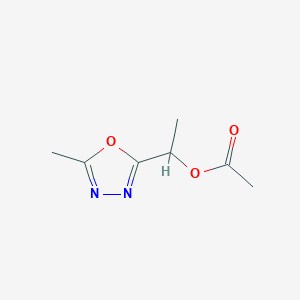
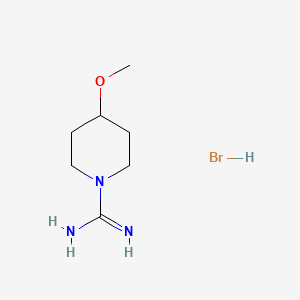


![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)


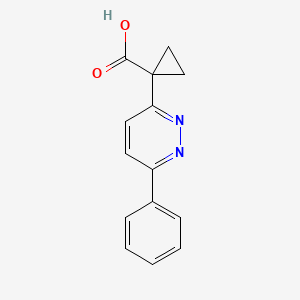
![[1-(6-Methylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1470909.png)

![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)
